molecular formula C12H10N2O3 B15354710 4-(4-Hydroxyphenoxy)picolinamide

4-(4-Hydroxyphenoxy)picolinamide

Cat. No.: B15354710
M. Wt: 230.22 g/mol
InChI Key: LARCBSXSJRHKIQ-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenoxy)picolinamide is a chemical compound characterized by its unique structure, which includes a picolinamide group attached to a 4-hydroxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenoxy)picolinamide typically involves the reaction of 4-hydroxyphenol with picolinic acid or its derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where 4-hydroxyphenol reacts with picolinic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxyphenoxy)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or acids.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups, leading to various derivatives.

Scientific Research Applications

4-(4-Hydroxyphenoxy)picolinamide has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Hydroxyphenoxy)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Hydroxyphenoxy)picolinamide is similar to other compounds that contain the picolinamide group or the 4-hydroxyphenoxy moiety. Some of these similar compounds include:

  • 4-(4-Hydroxyphenoxy)acetic acid: A related compound with a different functional group.

  • 4-Hydroxyphenylacetic acid: Another compound with a similar structure but different functional groups.

Uniqueness: this compound stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(4-hydroxyphenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C12H10N2O3/c13-12(16)11-7-10(5-6-14-11)17-9-3-1-8(15)2-4-9/h1-7,15H,(H2,13,16)

InChI Key

LARCBSXSJRHKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=NC=C2)C(=O)N

Origin of Product

United States

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